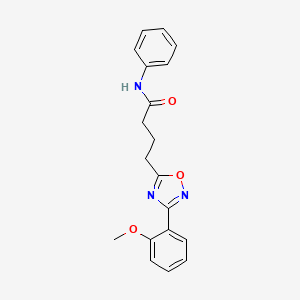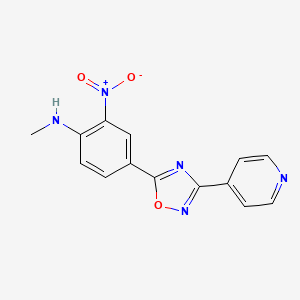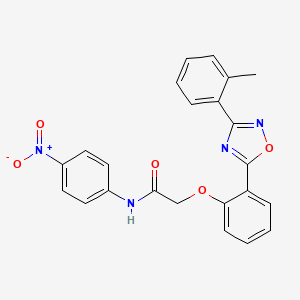
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclohexylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclohexylacetamide involves the inhibition of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit tumor cell proliferation, and induce apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclohexylacetamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. The compound has also been shown to have low toxicity and high selectivity for certain enzymes and signaling pathways. However, the compound has certain limitations, such as poor solubility in water and limited bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclohexylacetamide. One direction is to further investigate the potential therapeutic applications of the compound in various diseases. Another direction is to improve the bioavailability and solubility of the compound to enhance its efficacy in vivo. Additionally, the compound can be modified to improve its selectivity and potency for certain enzymes and signaling pathways. Finally, the compound can be used as a lead compound for the development of novel therapeutics with improved efficacy and safety profiles.
Conclusion:
This compound is a promising chemical compound that has potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound and to develop novel therapeutics based on its structure.
Synthesemethoden
The synthesis of 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclohexylacetamide involves the reaction of 2-(2-hydroxyphenoxy)-N-cyclohexylacetamide with 2-chlorophenyl isocyanate and sodium azide. The reaction takes place in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has also been studied for its antibacterial and antifungal activities.
Eigenschaften
IUPAC Name |
2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c23-18-12-6-4-10-16(18)21-25-22(29-26-21)17-11-5-7-13-19(17)28-14-20(27)24-15-8-2-1-3-9-15/h4-7,10-13,15H,1-3,8-9,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZCNTBKQRMZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
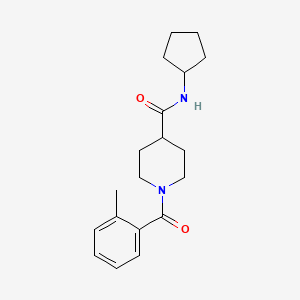

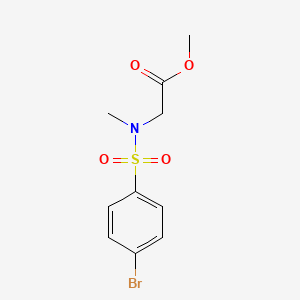
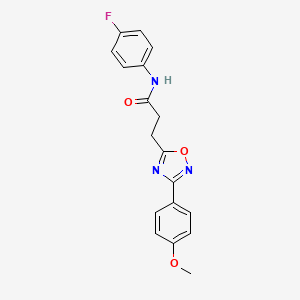
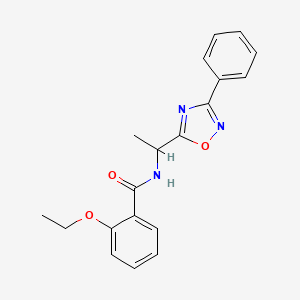
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)

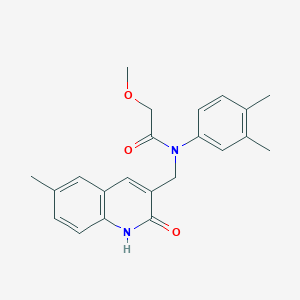

![N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)

